molecular formula C27H29NO3 B1682371 ザミフェナシン CAS No. 127308-82-1

ザミフェナシン

カタログ番号: B1682371
CAS番号: 127308-82-1
分子量: 415.5 g/mol
InChIキー: BDNFQGRSKSQXRI-XMMPIXPASA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ザミフェナシンは、結腸運動を抑制する効果から、当初、過敏性腸症候群(IBS)の治療薬として開発されました 。この化合物は、その薬理学的特性と潜在的な治療用途について広く研究されています。

作用機序

ザミフェナシンは、ムスカリンM3受容体を選択的に拮抗することによって効果を発揮します。この受容体は、消化管における平滑筋収縮を仲介する上で主要な役割を果たしています。 ザミフェナシンは、M3受容体を遮断することで、結腸運動を抑制し、IBSなどの病状に対する潜在的な治療薬となります 関与する分子標的と経路には、アセチルコリンのM3受容体への結合の阻害があり、これが筋肉収縮の低下につながります

生化学分析

Biochemical Properties

Zamifenacin primarily interacts with the M3 muscarinic acetylcholine receptor . The pKi values for this interaction are 8.52 for M3, 7.93 for M2, 7.90 for M1, and 7.78 for M4 . This indicates that Zamifenacin has a high affinity for the M3 receptor, which is primarily responsible for gastrointestinal motility .

Cellular Effects

Zamifenacin’s primary cellular effect is the inhibition of gastrointestinal motility . This is achieved through its antagonistic action on the M3 muscarinic acetylcholine receptor, which is primarily responsible for smooth muscle contraction in the gastrointestinal tract .

Molecular Mechanism

Zamifenacin exerts its effects at the molecular level by binding to the M3 muscarinic acetylcholine receptor . This binding inhibits the receptor, reducing the contraction of smooth muscle in the gastrointestinal tract .

Dosage Effects in Animal Models

It is known that following oral administration to animals, metabolic clearance results in decreased bioavailability due to first-pass metabolism in rat and mouse .

Metabolic Pathways

Zamifenacin is primarily metabolized in the liver . The primary metabolic step involves the opening of the methylenedioxy ring to yield a catechol . In humans, this metabolite is excreted as a glucuronide conjugate, whereas in animal species, it is further metabolized by mono-methylation of the catechol .

Transport and Distribution

Human plasma shows 20 and 10-fold higher binding than that in rat and dog respectively .

Subcellular Localization

The subcellular localization of Zamifenacin is not explicitly documented. Given its primary interaction with the M3 muscarinic acetylcholine receptor, it is likely that Zamifenacin is localized in the areas where these receptors are present, such as the plasma membrane of smooth muscle cells in the gastrointestinal tract .

準備方法

合成経路と反応条件

ザミフェナシンの合成は、市販の前駆体から始まり、複数の工程を伴います。 重要な工程の1つには、活性化アルコール部分の分子内求核置換反応によるピペリジン環の形成が含まれます もう1つの重要な工程は、N-Bocピペリジンのα-官能化であり、ザミフェナシンの合成に特に役立ちます

工業的生産方法

ザミフェナシンの工業的生産は、一般的に、高い収率と純度を確保するために合成経路を最適化することを伴います。これには、目的の生成物の形成を促進する高度な触媒系と反応条件の使用が含まれます。 このプロセスには、再結晶やクロマトグラフィーなどの精製工程も含まれており、純粋な形のザミフェナシンが得られます

化学反応の分析

反応の種類

ザミフェナシンは、次のようなさまざまな化学反応を起こします。

一般的な試薬と条件

ザミフェナシンを含む反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤や、水素化ホウ素ナトリウムなどの還元剤が含まれます。 これらの反応は、通常、所望の結果を得るために制御された条件下で行われます

生成される主な生成物

これらの反応から生成される主な生成物には、ザミフェナシンのさまざまな代謝産物や誘導体が含まれ、それらの薬理学的特性についてさらに研究することができます

科学研究の応用

類似化合物との比較

類似化合物

ザミフェナシンの独自性

ザミフェナシンは、M3受容体に対する高い選択性と、結腸運動に対する強力な効果が特徴です。 他の類似化合物とは異なり、ザミフェナシンは、有意な抗ムスカリン副作用を引き起こすことなく、結腸運動を有意に抑制することが示されています 。これは、さらなる研究と潜在的な治療用途において、価値のある化合物であることを示しています。

特性

IUPAC Name

(3R)-3-benzhydryloxy-1-[2-(1,3-benzodioxol-5-yl)ethyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29NO3/c1-3-8-22(9-4-1)27(23-10-5-2-6-11-23)31-24-12-7-16-28(19-24)17-15-21-13-14-25-26(18-21)30-20-29-25/h1-6,8-11,13-14,18,24,27H,7,12,15-17,19-20H2/t24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDNFQGRSKSQXRI-XMMPIXPASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CCC2=CC3=C(C=C2)OCO3)OC(C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CN(C1)CCC2=CC3=C(C=C2)OCO3)OC(C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9047257
Record name Zamifenacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9047257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

415.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127308-82-1
Record name Zamifenacin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=127308-82-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Zamifenacin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127308821
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zamifenacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9047257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ZAMIFENACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y88Q418Y7M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Zamifenacin
Reactant of Route 2
Reactant of Route 2
Zamifenacin
Reactant of Route 3
Reactant of Route 3
Zamifenacin
Reactant of Route 4
Reactant of Route 4
Zamifenacin
Reactant of Route 5
Zamifenacin
Reactant of Route 6
Reactant of Route 6
Zamifenacin
Customer
Q & A

Q1: How does Zamifenacin exert its effects?

A1: Zamifenacin acts by selectively binding to and antagonizing muscarinic M3 receptors. These receptors are primarily found in the smooth muscle of the gastrointestinal tract, where they play a crucial role in regulating motility. By blocking these receptors, Zamifenacin inhibits acetylcholine-mediated muscle contractions, thus reducing colonic motor activity [].

Q2: Are there other muscarinic receptors involved?

A2: While Zamifenacin exhibits high selectivity for M3 receptors, studies have shown that it also interacts with M2 receptors [, , ]. In certain tissues, such as the rat oesophageal muscularis mucosae, M2 receptor antagonism by Zamifenacin has been observed to modulate the relaxant potency of isoprenaline [].

Q3: What is the chemical structure of Zamifenacin?

A4: Zamifenacin's chemical structure comprises a piperidine ring as a central scaffold. This ring is substituted with a diphenylacetoxy group and an N-methyl-N-(2-phenylethyl)carbamoyl moiety [, ].

Q4: Are there efficient synthetic routes for Zamifenacin?

A5: Yes, research has led to the development of short and efficient synthetic strategies for Zamifenacin [, ]. One notable approach involves a ring expansion of prolinol derivatives, which allows access to key intermediates for Zamifenacin synthesis []. This method streamlines the synthesis and offers opportunities for further structural modifications.

Q5: How is Zamifenacin metabolized in different species?

A6: Zamifenacin undergoes rapid metabolism, primarily in the liver []. The primary metabolic pathway involves the opening of its methylenedioxy ring, leading to the formation of a catechol metabolite. This metabolite is then further processed differently across species. In humans, it is primarily excreted as a glucuronide conjugate, while in animals like rats and mice, it undergoes mono-methylation [].

Q6: How does Zamifenacin's pharmacokinetic profile differ between humans and animals?

A7: Zamifenacin displays distinct pharmacokinetic characteristics in humans compared to animals. In humans, it exhibits extensive plasma protein binding, resulting in a lower oral clearance compared to rats and dogs []. This difference in protein binding significantly contributes to its longer half-life and sustained activity in humans.

Q7: Has Zamifenacin been investigated in clinical trials for IBS?

A8: Zamifenacin underwent clinical trials to evaluate its efficacy and safety in managing IBS symptoms [, , ]. While it demonstrated some efficacy in reducing colonic motor activity, it did not meet the desired clinical endpoints for widespread use in IBS treatment [].

Q8: Does Zamifenacin have any applications beyond IBS research?

A11: Zamifenacin's high selectivity for M3 receptors has made it a valuable pharmacological tool in research settings. It has been used to investigate and characterize muscarinic receptor subtypes in various tissues, including human bronchial smooth muscle [], cat esophageal smooth muscle [], and rat oesophageal muscularis mucosae [].

Q9: What is the future direction of research related to Zamifenacin?

A12: While Zamifenacin itself is not currently being developed as a therapeutic agent, its exploration has paved the way for further research into gut-selective muscarinic antagonists []. The knowledge gained from studying its mechanism of action, structure-activity relationships, and pharmacokinetic profile can inform the development of next-generation drugs targeting gastrointestinal disorders.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。